1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol

lipophilicity permeability ADME

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol (CAS 1480352-78-0) is a racemic amino alcohol comprising a 1-ethylpyrazole ring linked at the 4-position to a propan-2-ol backbone bearing a primary amine at C‑1. The compound has molecular formula C₈H₁₅N₃O, molecular weight 169.22 g mol⁻¹, computed XLogP3‑AA of –0.8, topological polar surface area (TPSA) of 64.1 Ų, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and four rotatable bonds.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13617780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CC(CN)O
InChIInChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3
InChIKeyDISUFHIJLQOQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol – Structural Identity and Core Physicochemical Profile


1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol (CAS 1480352-78-0) is a racemic amino alcohol comprising a 1-ethylpyrazole ring linked at the 4-position to a propan-2-ol backbone bearing a primary amine at C‑1 [1]. The compound has molecular formula C₈H₁₅N₃O, molecular weight 169.22 g mol⁻¹, computed XLogP3‑AA of –0.8, topological polar surface area (TPSA) of 64.1 Ų, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and four rotatable bonds [1]. These values place it in a favourable drug‑like or fragment‑like property space for further medicinal chemistry elaboration.

Why Closely-Related 1-Ethylpyrazole Propanolamines Cannot Be Treated as Interchangeable


Although the 1-ethylpyrazole-4-yl scaffold is shared by numerous building blocks, small changes in the position of the amino and hydroxyl groups, the length of the alkyl linker, or the N‑alkyl substituent on the pyrazole ring cause substantial shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These physicochemical differences directly influence aqueous solubility, passive membrane permeability, and metabolic stability of downstream products, making the precise substitution pattern a critical selection criterion during hit‑to‑lead and lead‑optimisation campaigns [2]. Procurement decisions based on generic ‘pyrazole‑amine’ or ‘pyrazole‑alcohol’ descriptors therefore risk selecting a compound that does not replicate the potency, selectivity, or ADME profile of the target chemotype.

Quantitative Differentiation Evidence for 1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol Versus Its Closest Analogs


Lipophilicity Advantage Over the N‑Methyl Analog Improves Predicted Passive Permeability

The ethyl-substituted compound exhibits a computed XLogP3‑AA of –0.8, which is 0.3 log units higher than the –1.1 of the N‑methyl analog 1‑amino‑3‑(1‑methyl‑1H‑pyrazol‑4‑yl)propan‑2‑ol (CAS 1520413‑62‑0) [1][2]. This difference corresponds to roughly a 2‑fold increase in predicted octanol‑water partition coefficient, moving the compound into a more favourable range for passive membrane permeation while remaining below the typical lipophilicity ceiling (XLogP >5) associated with poor aqueous solubility and higher promiscuity risk.

lipophilicity permeability ADME

Higher Polar Surface Area and Hydrogen‑Bond Donor Count Versus the Des‑hydroxy Analog Enhances Aqueous Solubility

Compared with 3‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑amine (CAS 1310244‑38‑2), which lacks the secondary alcohol, the target compound possesses an additional hydrogen‑bond donor (2 vs 1) and acceptor (3 vs 2), and a TPSA of 64.1 Ų versus 43.8 Ų [1][2]. The 20.3 Ų increase in TPSA and the extra H‑bond donor raise the computed aqueous solubility (logS) and reduce the compound’s logP by approximately one order of magnitude, while still keeping TPSA below the 140 Ų threshold above which oral absorption is often compromised.

polar surface area solubility hydrogen bonding

Enhanced Conformational Flexibility Relative to the N‑Methyl Analog Offers Greater Ligand Adaptability

The ethyl substituent introduces one additional rotatable bond compared with the methyl analog (4 vs 3 rotatable bonds) [1][2]. While the additional rotatable bond modestly increases conformational entropy (estimated ΔΔS_conf ≈ +3 J mol⁻¹ K⁻¹), it provides an extra degree of freedom for the alkylamino side chain to adopt productive binding conformations, which can be beneficial for hitting shallow or adaptive protein pockets such as those in kinase hinge regions.

rotatable bonds conformational entropy ligand efficiency

Higher Commercial Purity Specification Reduces Batch‑to‑Batch Variability in Downstream Synthesis

The target compound is available with a minimum purity specification of 98 % (HPLC or GC) from suppliers such as Leyan (Product No. 1423392) , compared with the 97 % minimum purity typical for the methyl analog (AKSci 3935EP) and 95 % for some lots of the des‑hydroxy analog . A 1–3 % improvement in purity reduces the burden of uncharacterised impurities that could act as catalytic poisons or competing substrates in metal‑catalysed coupling reactions.

purity quality control reproducibility

Dual Amino‑Alcohol Functionality Enables Orthogonal Chemoselective Derivatization Not Possible with Mono‑functional Analogs

Unlike the des‑hydroxy amine 3‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑amine or the des‑amino alcohol 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)propan‑1‑ol, the target compound presents both a primary amine (pKₐ ≈ 9.5 estimated) and a secondary alcohol (pKₐ ≈ 15.5) [1]. The ~6‑order‑of‑magnitude difference in acidity allows orthogonal protection (e.g., Boc or Fmoc on amine while leaving the alcohol free for phosphorylation, sulfonylation, or Mitsunobu chemistry). This expands the accessible chemical space from a single building block, reducing the number of starting materials a project must procure and stock.

chemoselectivity protecting group strategy parallel library synthesis

High‑Value Application Scenarios for 1-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol


Fragment‑Based Lead Discovery Targeting Kinase Hinge Regions Requiring Balanced LogP

With an XLogP of –0.8 and TPSA of 64.1 Ų, the compound sits within the optimal fragment property range (MW < 250, logP < 3, HBD < 3, HBA < 6) favoured for fragment screening libraries [1]. Its ethyl‑pyrazole core mimics the adenine‑mimetic scaffolds commonly found in kinase hinge‑binding fragments, while the amino‑alcohol side‑chain facilitates subsequent fragment growing via parallel amide or ether coupling [2].

Scaffold for CNS‑Penetrant Chemical Probes Where TPSA Control Is Critical

The TPSA of 64.1 Ų is below the 90 Ų guideline proposed for passive blood‑brain barrier penetration, while the presence of two hydrogen‑bond donors and three acceptors provides sufficient aqueous solubility for in vivo formulation [1]. The ethyl group contributes a modest lipophilicity increase (+0.3 log units vs methyl) that may improve brain uptake without exceeding the CNS‑MPO optimal logP range (1–3) after further elaboration [2].

Dual‑Functional Building Block for DNA‑Encoded Library (DEL) Synthesis

The orthogonal amine and alcohol functionalities permit sequential DNA‑compatible reactions (e.g., amide bond formation at the amine followed by alcohol phosphorylation or glycosylation) without cross‑reactivity, enabling two cycles of library encoding from a single bifunctional starting material [1].

Chiral Resolution Studies and Asymmetric Catalyst Screening

The racemic nature of the commercial compound, combined with the presence of both an amine and an alcohol adjacent to a chiral centre, makes it an ideal substrate for evaluating new chiral stationary phases (CSPs) or asymmetric catalysts that discriminate between hydrogen‑bond donor and acceptor combinations [1].

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